Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

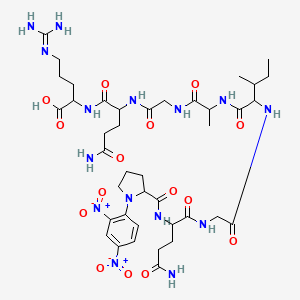

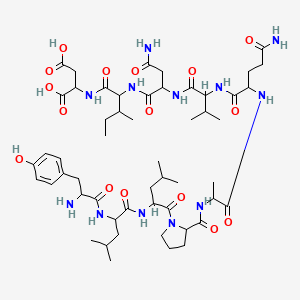

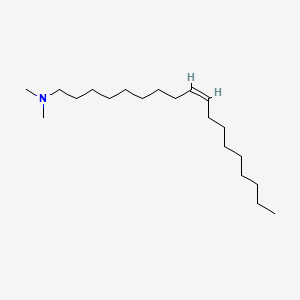

Dnp-PQGIAGQ-D-R-OH , es un derivado peptídico. Desglosemos su nombre:

Dnp: Esta abreviatura significa , un grupo químico.

Pro: Representa prolina, un aminoácido.

Gln: Significa glutamina, otro aminoácido.

Gly: Representa glicina.

Ile: Se refiere a isoleucina.

Ala: Representa alanina.

D-Arg: Denota D-arginina, un enantiómero de la L-arginina natural.

OH: Indica que el compuesto tiene un grupo hidroxilo (–OH) en el extremo C-terminal.

Métodos De Preparación

Rutas sintéticas:: La síntesis de Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH implica el acoplamiento secuencial de aminoácidos protegidos mediante la síntesis de péptidos en fase sólida (SPPS). Los grupos protectores protegen los grupos funcionales reactivos durante la síntesis, asegurando reacciones selectivas.

Condiciones de reacción::Reactivos de acoplamiento: Los reactivos comúnmente utilizados incluyen y .

Desprotección: La eliminación de los grupos protectores se logra mediante .

Purificación: La cromatografía líquida de alta resolución (HPLC) purifica el producto final.

Producción industrial:: Si bien this compound se sintetiza principalmente en laboratorios de investigación, la producción a escala industrial es limitada debido a sus aplicaciones especializadas.

Análisis De Reacciones Químicas

Reactividad::

Hidrólisis: Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH puede sufrir hidrólisis, rompiendo los enlaces peptídicos.

Oxidación: El grupo dinitrofenilo (Dnp) es susceptible a la oxidación.

Sustitución: Las cadenas laterales de los aminoácidos pueden sufrir reacciones de sustitución.

TFA: Desprotege los aminoácidos durante la síntesis.

Agentes oxidantes: Como o para la oxidación.

Base: Utilizado para la desprotonación durante el acoplamiento.

Productos principales:: La hidrólisis produce aminoácidos individuales, mientras que la oxidación puede modificar el grupo Dnp.

4. Aplicaciones en Investigación Científica

This compound encuentra aplicaciones en:

Química de péptidos: Como compuesto modelo para estudiar la síntesis y reactividad de péptidos.

Desarrollo de fármacos: Diseño de inhibidores de proteasas.

Investigación biológica: Investigación de las interacciones enzima-sustrato.

Aplicaciones Científicas De Investigación

Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH finds applications in:

Peptide Chemistry: As a model compound for studying peptide synthesis and reactivity.

Drug Development: Designing protease inhibitors.

Biological Research: Investigating enzyme-substrate interactions.

Mecanismo De Acción

El mecanismo de acción de Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH implica:

Inhibición enzimática: Puede inhibir las proteasas debido a su estructura de enlace peptídico.

Unión a la diana: Interactuando con enzimas o receptores específicos.

Comparación Con Compuestos Similares

Si bien Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH es único, compuestos similares incluyen:

Dnp-PLGMWSR: Un sustrato relacionado para la metaloproteinasa de matriz 2 (MMP-2).

Dnp-PLGLWA-D-R-NH₂: Otro sustrato de MMP-2.

Propiedades

IUPAC Name |

2-[[5-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N15O15/c1-4-20(2)33(38(64)48-21(3)34(60)46-18-31(58)49-24(11-14-30(42)57)36(62)51-25(39(65)66)7-5-15-45-40(43)44)52-32(59)19-47-35(61)23(10-13-29(41)56)50-37(63)27-8-6-16-53(27)26-12-9-22(54(67)68)17-28(26)55(69)70/h9,12,17,20-21,23-25,27,33H,4-8,10-11,13-16,18-19H2,1-3H3,(H2,41,56)(H2,42,57)(H,46,60)(H,47,61)(H,48,64)(H,49,58)(H,50,63)(H,51,62)(H,52,59)(H,65,66)(H4,43,44,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAKOQKTQAUHGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H61N15O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)

![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)

![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)